molecular formula C11H5ClF3NO3 B1437103 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid CAS No. 2002472-37-7

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid

Cat. No.: B1437103
CAS No.: 2002472-37-7
M. Wt: 291.61 g/mol
InChI Key: KUSNREHYEPXNLP-UHFFFAOYSA-N
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Description

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is a quinoline derivative known for its unique chemical structure and properties This compound is characterized by the presence of a chloro group at the 4-position, a trifluoromethoxy group at the 8-position, and a carboxylic acid group at the 3-position on the quinoline ring

Scientific Research Applications

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Irrit. . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored away from strong oxidizing agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through cyclization reactions involving aniline derivatives and carbonyl compounds.

    Introduction of the Chloro Group: Chlorination of the quinoline core at the 4-position can be achieved using chlorinating agents such as phosphorus oxychloride or thionyl chloride.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic substitution reactions using trifluoromethoxy-containing reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethoxy groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The quinoline core can be subjected to oxidation and reduction reactions to modify its electronic properties.

    Coupling Reactions: The carboxylic acid group can be involved in coupling reactions to form amides, esters, and other derivatives.

Common Reagents and Conditions

    Chlorinating Agents: Phosphorus oxychloride, thionyl chloride.

    Trifluoromethoxy Reagents: Trifluoromethoxy iodide, trifluoromethoxy benzene.

    Carboxylating Agents: Carbon dioxide, carbon monoxide.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Derivatives with different substituents replacing the chloro or trifluoromethoxy groups.

    Oxidation Products: Quinoline derivatives with oxidized functional groups.

    Reduction Products: Reduced quinoline derivatives with modified electronic properties.

Mechanism of Action

The mechanism of action of 4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The chloro and trifluoromethoxy groups can enhance its binding affinity to target proteins, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-8-methyl-quinoline-3-carboxylic acid
  • 5-Chloro-4-hydroxy-8-methylquinoline-3-carboxylic acid
  • 8-Chloro-4-hydroxyquinoline-3-carboxylic acid
  • 7-Chloro-2-methyl-quinoline-3-carboxylic acid
  • 4-Hydroxy-8-methoxyquinoline-3-carboxylic acid

Uniqueness

4-Chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group can enhance the compound’s stability, lipophilicity, and biological activity compared to similar compounds without the trifluoromethoxy group.

Properties

IUPAC Name

4-chloro-8-(trifluoromethoxy)quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5ClF3NO3/c12-8-5-2-1-3-7(19-11(13,14)15)9(5)16-4-6(8)10(17)18/h1-4H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSNREHYEPXNLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=CN=C2C(=C1)OC(F)(F)F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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